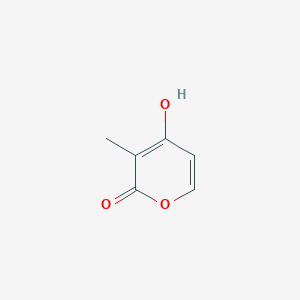

2-hydroxy-3-methyl-4H-pyran-4-one

Übersicht

Beschreibung

It is commonly found in chicory, roasted malt, breads, milk, heated butter, uncured smoked pork, cocoa, coffee, roasted barley, roasted peanuts, roasted filbert, soybean, in the bark of larch tree, and in pine needles . Maltol has a sweet, caramel-like odor and is widely used as a flavor enhancer in the food industry .

Vorbereitungsmethoden

2-Hydroxy-3-methyl-4H-pyran-4-one can be synthesized through various methods. One common synthetic route involves the alkaline hydrolysis of streptomycin salts . Another method includes the reaction of piperidine with pyromeconic acid followed by methylation at the 2 position . Industrial production often involves isolating maltol from naturally occurring sources such as beechwood and other wood tars, pine needles, chicory, and the bark of young larch trees .

Analyse Chemischer Reaktionen

2-Hydroxy-3-methyl-4H-pyran-4-one undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-methyl-4H-pyran-4-one has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-hydroxy-3-methyl-4H-pyran-4-one involves its ability to chelate metal ions, particularly iron. This chelation forms stable complexes that can readily partition across cell membranes, facilitating iron transport . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-3-methyl-4H-pyran-4-one is similar to other pyran derivatives such as 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol) and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) . These compounds share similar structures and properties but differ in their specific functional groups and applications. For example, ethyl maltol is also used as a flavor enhancer but has a slightly different odor profile, while DDMP is known for its strong antioxidant activity .

Biologische Aktivität

2-Hydroxy-3-methyl-4H-pyran-4-one, commonly known as maltol, is a naturally occurring compound belonging to the class of pyranones. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in pharmacological and biochemical research. This article explores the biological activity of maltol, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.

Maltol has the following chemical characteristics:

- Chemical Formula : C₆H₆O₃

- Molecular Weight : 126.11 g/mol

- IUPAC Name : 3-hydroxy-2-methyl-4H-pyran-4-one

- CAS Registry Number : 118-71-8

The compound features a hydroxyl group and a ketone within its pyran ring, which are crucial for its biological activities.

Antioxidant Activity

Maltol exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. Research has demonstrated that maltol can effectively reduce oxidative stress by neutralizing reactive oxygen species (ROS).

Key Findings:

- A study evaluated maltol's capacity to scavenge various radicals, including DPPH and ABTS, showing effective inhibition comparable to established antioxidants like butylated hydroxytoluene (BHT) .

| Compound | DPPH Scavenging Activity (IC50 µM) | ABTS Scavenging Activity (IC50 µM) |

|---|---|---|

| Maltol | 25.5 | 30.7 |

| BHT | 22.8 | 28.1 |

Antimicrobial Activity

Maltol has been studied for its antimicrobial properties against various pathogens. It has shown promising results as an antibacterial agent.

Case Studies:

- Antibacterial Efficacy : Maltol demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values were lower than those of conventional antibiotics like ampicillin .

- Mechanism of Action : The antibacterial activity of maltol is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Anticancer Activity

Maltol's potential as an anticancer agent has garnered attention in recent years. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms.

Research Findings:

- In vitro studies on HCT-116 colorectal cancer cells revealed that maltol reduced cell viability significantly, with IC50 values indicating potent cytotoxicity .

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Maltol | 85.0 | Induction of apoptosis via caspase activation |

The biological activities of maltol can be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : The enolic structure allows maltol to donate hydrogen atoms to free radicals, stabilizing them.

- Antimicrobial Mechanism : Interaction with bacterial membranes disrupts their integrity, leading to cell lysis.

- Anticancer Mechanism : Activation of apoptotic pathways through caspase enzymes has been observed in treated cancer cells .

Eigenschaften

IUPAC Name |

4-hydroxy-3-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-5(7)2-3-9-6(4)8/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANRXGCIPOQDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=COC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715701 | |

| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-88-4 | |

| Record name | 4-Hydroxy-3-methyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.